molecular formula C23H28N4O3S B6494341 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide CAS No. 886904-95-6

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide

Cat. No. B6494341
CAS RN: 886904-95-6
M. Wt: 440.6 g/mol
InChI Key: IOQJKZWLGGYPTR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its registry numbers .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can be done by studying its reactivity with various reagents .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide has been used in a variety of scientific research applications. It has been used as an inhibitor of tyrosine kinase, which is involved in many cellular processes, including cell growth and proliferation. It has also been used to study the mechanism of action of various drugs, and to study the effects of drugs on cancer cells. In addition, this compound has been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters.

Mechanism of Action

Target of Action

The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide, is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and proteins . .

Mode of Action

The mode of action of this compound is likely related to its imidazole core. Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target protein or enzyme . This can lead to changes in the target’s function, potentially resulting in therapeutic effects .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The solubility and chemical stability of imidazole derivatives suggest they may have favorable pharmacokinetic properties .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and ability to interact with its targets .

Advantages and Limitations for Lab Experiments

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is a powerful and versatile tool for scientific research. It has a wide range of applications and can be used to study a variety of biochemical and physiological processes. However, it also has some limitations. For example, it is not very soluble in water and therefore may not be suitable for certain types of experiments. In addition, it can be toxic to cells at high concentrations, so it must be used with caution.

Future Directions

The potential applications of N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide are vast and there are many potential future directions for research. Some potential future directions include the study of the effects of this compound on other cellular processes, such as signal transduction pathways, and the development of new and more potent derivatives of this compound. In addition, further research could be conducted on the use of this compound in drug discovery, as well as the development of novel therapeutic agents. Finally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in cancer treatment.

Synthesis Methods

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is synthesized through a series of steps involving the reaction of 4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenylacetic acid with pentanamide. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aqueous solution. The product is then purified by column chromatography and further purified by recrystallization.

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-2-3-8-22(28)24-18-9-11-19(12-10-18)31(29,30)27-15-13-17(14-16-27)23-25-20-6-4-5-7-21(20)26-23/h4-7,9-12,17H,2-3,8,13-16H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQJKZWLGGYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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